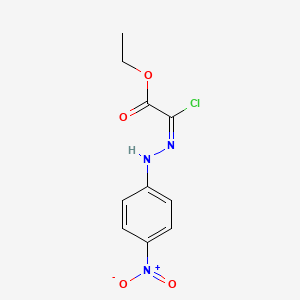

Ethyl 2-chloro-2-(2-(4-nitrophenyl)hydrazono)acetate

Description

Properties

Molecular Formula |

C10H10ClN3O4 |

|---|---|

Molecular Weight |

271.66 g/mol |

IUPAC Name |

ethyl (2E)-2-chloro-2-[(4-nitrophenyl)hydrazinylidene]acetate |

InChI |

InChI=1S/C10H10ClN3O4/c1-2-18-10(15)9(11)13-12-7-3-5-8(6-4-7)14(16)17/h3-6,12H,2H2,1H3/b13-9+ |

InChI Key |

RPOPSNIZZCCXGW-UKTHLTGXSA-N |

Isomeric SMILES |

CCOC(=O)/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/Cl |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Steps

-

Diazotization of 4-Nitroaniline :

-

Coupling with Ethyl 2-Chloroacetoacetate :

-

Workup and Isolation :

Representative Protocol

A scaled-up procedure from a patent yields 68.4 g (68%) of the target compound:

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Diazotization | 4-Nitroaniline, NaNO₂, HCl | 0–5°C, 2 hr | Diazonium salt |

| Coupling | Ethyl 2-chloroacetoacetate, NaOAc, acetone | 0°C → 45°C, 8 hr | Crude product |

| Purification | Methanol recrystallization | 25°C, 2 hr | 68.4 g (68%) |

Key Observations :

-

Excess ethyl 2-chloroacetoacetate (1.2 eq) improves yield by driving the reaction to completion.

-

Triethylamine (TEA) is occasionally added to scavenge HCl, minimizing side reactions.

Optimized Procedures for Enhanced Efficiency

Solvent and Base Optimization

-

Solvent Systems :

-

Base Selection :

Temperature and Time Modifications

-

Low-Temperature Coupling (0–5°C) : Reduces side products like arylazo derivatives.

-

Post-Coupling Acidification : Adding HCl at 45°C ensures complete protonation of the hydrazone moiety.

Industrial-Scale Production Considerations

Large-Batch Synthesis

A pilot-scale protocol from a manufacturing patent outlines:

-

Reactor Setup : 2 L four-necked flask with mechanical stirring and nitrogen inlet.

-

Reagents :

-

Procedure :

| Parameter | Industrial Protocol | Lab-Scale Protocol |

|---|---|---|

| Solvent | Ethyl acetate | Acetone/Water |

| Yield | 68% | 65–70% |

| Purity | >98% (HPLC) | 95–97% |

Purification Techniques

-

Recrystallization : Methanol or ethanol removes unreacted starting materials.

-

Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) resolves Z/E isomers.

Characterization and Quality Control

Spectroscopic Data

-

IR (KBr) :

-

1685 cm⁻¹ (C=O ester), 1520 cm⁻¹ (N=N), 1345 cm⁻¹ (NO₂).

-

-

¹H NMR (400 MHz, CDCl₃) :

-

δ 1.31 (t, 3H, CH₃), 4.27 (q, 2H, CH₂), 7.45–8.54 (m, 4H, Ar-H).

-

-

¹³C NMR :

-

δ 165.2 (C=O), 155.1 (C=N), 148.7 (NO₂-C).

-

Chemical Reactions Analysis

Ethyl 2-chloro-2-(2-(4-nitrophenyl)hydrazono)acetate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The hydrazono group can undergo oxidation to form azo compounds.

Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

Ethyl 2-chloro-2-(2-(4-nitrophenyl)hydrazono)acetate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including nucleophilic substitution, reduction, and hydrolysis.

2. Medicinal Chemistry

This compound has garnered attention for its potential as a precursor to pharmacologically active compounds, particularly anticoagulants like Apixaban. Its ability to inhibit Factor Xa makes it valuable in developing therapeutic agents for thromboembolic disorders .

3. Material Science

In material science, it is utilized in developing novel materials with specific properties, such as dyes and pigments. The presence of the nitro group imparts unique electronic properties that can be exploited in various applications.

4. Biological Studies

this compound is employed in biological studies to investigate enzyme inhibition and biochemical pathways. Its derivatives have shown potential antimicrobial activity against various bacterial strains and anticancer properties against human cancer cell lines.

Antimicrobial Properties

Research indicates that compounds related to this compound possess significant antimicrobial activity. Studies have shown that similar hydrazone derivatives exhibit inhibitory effects against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have indicated that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). These studies often report IC50 values indicating the concentration required to inhibit cell growth by 50%.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG-2 | TBD |

| This compound | MCF-7 | TBD |

Case Studies

Antimicrobial Activity Study : A study evaluating various hydrazone derivatives found that those containing the nitrophenyl moiety exhibited strong antibacterial properties against Gram-positive and Gram-negative bacteria. The proposed mechanism involved disruption of bacterial cell membranes.

Cytotoxicity Assessment : In vitro studies on cancer cell lines demonstrated that certain derivatives showed promising results in inhibiting cell proliferation. The mechanism was linked to apoptosis induction, evidenced by increased caspase-3 activity in treated cells.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-2-(2-(4-nitrophenyl)hydrazono)acetate involves its interaction with molecular targets such as enzymes and receptors. The chloro and nitrophenyl groups play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity . The hydrazono group can also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is part of a broader family of α-chloro-hydrazonoacetate esters. Key analogs include:

Table 1: Structural Analogs and Substituent Effects

Key Observations :

Electronic Effects :

- The 4-nitrophenyl group (strong electron-withdrawing) enhances electrophilicity at the α-carbon, accelerating nucleophilic attacks compared to electron-donating groups (e.g., 4-OCH₃ or 4-CH₃) .

- Methoxy-substituted analogs exhibit lower reactivity in cyclocondensation but higher thermal stability due to resonance stabilization .

Synthetic Utility: Nitro-substituted derivatives are preferred for antimicrobial thiazole synthesis (e.g., compound 12a in ), while methoxy analogs are key intermediates in anticoagulants like apixaban .

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data

Biological Activity

Ethyl 2-chloro-2-(2-(4-nitrophenyl)hydrazono)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, synthesis, and applications in various fields.

Chemical Structure and Properties

- Molecular Formula : C10H10ClN3O4

- Molecular Weight : 273.66 g/mol

- CAS Number : 37522-26-2

The compound features a chloro group, a nitrophenyl hydrazono moiety, and an ester functional group, which contribute to its reactivity and biological activity.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with nucleophilic sites on proteins. This interaction can lead to changes in enzyme activity and metabolic pathways.

- Prodrug Activity : this compound may act as a prodrug, undergoing metabolic conversion to release active pharmacophores that exert therapeutic effects .

- Reduction Reactions : The nitro group can be reduced to an amino group, potentially enhancing the compound's bioactivity and allowing it to interact with different biological targets.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacteria and fungi, making them candidates for further development as antimicrobial agents .

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves the condensation reaction between ethyl chloroacetate and 4-nitrophenylhydrazine in the presence of a base like sodium ethoxide. The general conditions for synthesis include:

- Temperature : Room temperature to moderate heating (25-60°C)

- Solvent : Ethanol or methanol

- Reaction Time : Several hours to overnight

Reaction Pathways

The compound can undergo several chemical reactions:

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The chloro group can be substituted by amines or thiols. |

| Reduction | The nitro group can be reduced to an amino group using reducing agents. |

| Hydrolysis | The ester group can be hydrolyzed under acidic or basic conditions. |

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry indicated that derivatives of this compound showed potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anticancer Activity Assessment : In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines with an IC50 value significantly lower than that of standard chemotherapeutics, suggesting its potential as a lead compound for anticancer drug development .

- Enzyme Interaction Studies : Enzyme inhibition assays revealed that this compound effectively inhibited key metabolic enzymes involved in cancer metabolism, further supporting its role as a potential therapeutic agent .

Q & A

Basic: What are the standard synthetic routes for Ethyl 2-chloro-2-(2-(4-nitrophenyl)hydrazono)acetate?

Methodological Answer:

The synthesis typically involves coupling 4-nitrophenylhydrazine with ethyl 2-chloroacetoacetate derivatives under acidic or basic conditions. A common approach includes:

Diazotization : Reacting 4-nitroaniline with NaNO₂ and HCl to generate the diazonium salt.

Coupling : Adding the diazonium salt to ethyl 2-chloro-3-oxobutanoate in ethanol at low temperatures (~0–5°C), followed by neutralization with sodium acetate to yield the hydrazono product .

Purification : Recrystallization from ethanol or ethyl acetate to isolate the pure compound.

Key parameters include temperature control to avoid side reactions and solvent selection to optimize yield (e.g., ethanol for solubility) .

Basic: How is the molecular configuration (Z/E) of this compound determined experimentally?

Methodological Answer:

The Z-configuration is confirmed via X-ray crystallography, where the planar C=N bond geometry and hydrogen-bonding patterns (e.g., N–H···O interactions) are resolved. For example, in related hydrazonoacetates, the Z-configuration is stabilized by intramolecular hydrogen bonds between the hydrazine NH and the ester carbonyl oxygen . Diffraction data collected using SHELX software (e.g., SHELXL for refinement) provide bond angles and torsion angles critical for assigning configuration .

Advanced: How do substituents on the phenyl ring influence the reactivity of hydrazonoacetates?

Methodological Answer:

Substituents like nitro (–NO₂), methoxy (–OCH₃), or halogens (Cl, F) alter electronic and steric properties:

- Electron-withdrawing groups (e.g., –NO₂) : Increase electrophilicity at the hydrazone C=N bond, enhancing reactivity in cyclocondensation reactions (e.g., forming pyrazoles or thiazoles) .

- Steric effects : Bulky substituents at the para position reduce rotational freedom, stabilizing specific conformations that favor intermolecular interactions in crystal packing .

Comparative studies with analogs (e.g., 4-methoxy or 4-chloro derivatives) show that –NO₂ groups improve thermal stability but may reduce solubility in polar solvents .

Advanced: What analytical techniques are used to resolve data contradictions in reaction byproduct identification?

Methodological Answer:

HPLC-MS : Detects low-abundance byproducts (e.g., dimerization products or hydrolyzed esters) by separating components and matching mass-to-charge ratios .

¹H/¹³C NMR : Identifies regioisomers or stereoisomers via distinct coupling patterns (e.g., hydrazone proton splitting) .

XRD : Resolves structural ambiguities, such as distinguishing Z/E configurations or confirming hydrogen-bonding networks .

For example, unexpected peaks in NMR may indicate tautomerization, resolved by variable-temperature studies .

Basic: What are the primary applications of this compound in pharmaceutical research?

Methodological Answer:

It serves as a key intermediate in synthesizing heterocyclic APIs, such as anticoagulants (e.g., Apixaban analogs). The hydrazone moiety participates in:

- Cyclocondensation : Reacting with thiosemicarbazides or α-keto esters to form pyrazole or thiadiazole cores .

- Spiroheterocycle formation : Used in building complex scaffolds for kinase inhibitors .

Documented protocols emphasize solvent selection (e.g., THF or DMF for polar aprotic conditions) and catalytic bases (e.g., triethylamine) to drive these reactions .

Advanced: How can computational modeling predict biological activity of derivatives?

Methodological Answer:

Docking Studies : Using software like AutoDock Vina to simulate binding to target enzymes (e.g., thrombin or Factor Xa). The nitro group’s electrostatic potential is critical for π-π stacking in active sites .

QSAR Models : Correlating substituent electronic parameters (Hammett σ) with IC₅₀ values to predict anticoagulant potency .

MD Simulations : Assessing stability of ligand-protein complexes over time, identifying key residues for hydrogen bonding (e.g., Ser195 in thrombin) .

Basic: What are the best practices for handling and storing this compound?

Methodological Answer:

- Storage : Keep in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. The nitro group increases sensitivity to light and moisture .

- Handling : Use anhydrous solvents (e.g., dried THF) during reactions to avoid ester hydrolysis. Gloveboxes are recommended for air-sensitive steps .

Advanced: How to troubleshoot low yields in cyclocondensation reactions?

Methodological Answer:

Common issues and solutions:

- Side reactions : Competing hydrolysis of the chloroacetate group can be mitigated by using non-polar solvents (toluene) and molecular sieves to absorb water .

- Incomplete conversion : Increase reaction temperature (reflux in dioxane) or add catalytic iodine to accelerate heterocyclization .

- Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq. of thiosemicarbazide) and monitor reaction progress via TLC (eluent: hexane/ethyl acetate 3:1) .

Basic: How is purity assessed for this compound in API synthesis?

Methodological Answer:

- HPLC : Using a C18 column with UV detection at 254 nm; retention time compared to a reference standard .

- Elemental Analysis : Confirming C, H, N, Cl content within 0.3% of theoretical values .

- Melting Point : Sharp melting range (e.g., 428–431 K) indicates high crystallinity and purity .

Advanced: What strategies enhance enantiomeric purity in chiral derivatives?

Methodological Answer:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during cyclization .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester enantiomers in biphasic systems .

- Chiral HPLC : Preparative columns (e.g., Chiralpak IA) separate enantiomers post-synthesis, with mobile phases of hexane/isopropanol (90:10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.